molecular formula C10H8BrF3O2 B15302243 3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B15302243
M. Wt: 297.07 g/mol
InChI Key: LYJCUEQJONIVME-UHFFFAOYSA-N
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Description

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H8BrF3O2 This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylaniline with propionic acid . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and controlled environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8BrF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)

InChI Key

LYJCUEQJONIVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CCC(=O)O

Origin of Product

United States

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